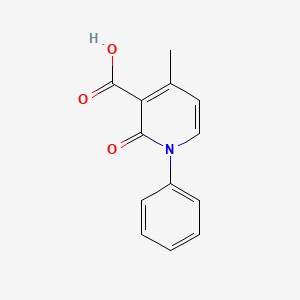
4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . Another method involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring and the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, dihydropyridine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and phenyl substituents contribute to its stability and potential therapeutic applications, making it a valuable compound for further research and development.
Biological Activity
4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, synthesis methods, and relevant case studies that highlight its pharmacological significance.
The compound has the following chemical formula: C12H11NO3. It features a dihydropyridine core, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
Antioxidant Activity
Research has shown that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. The presence of the carboxylic acid group enhances the electron-donating ability of the molecule, thus contributing to its free radical scavenging properties. Studies have demonstrated that compounds with similar structures can effectively reduce oxidative stress in various cellular models.
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have shown inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
| Compound | HDAC Inhibition (%) | IC50 (µM) |
|---|---|---|
| 4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine | 68% | 24.45 |
| Control (SAHA) | 95% | 0.0539 |
Neuroprotective Effects
The neuroprotective effects of dihydropyridine derivatives have been attributed to their ability to modulate calcium channels and reduce excitotoxicity in neuronal cells. Experimental models have shown that these compounds can protect against neuronal cell death induced by oxidative stress and inflammation.
Synthesis and Biological Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activities. The synthesis involved a multi-step process starting from commercially available precursors. The resulting compounds were screened for their anticancer activity against several human cancer cell lines, showing promising results in inhibiting cell proliferation .
Structure-Aactivity Relationship (SAR)
The structure–activity relationship studies have revealed that modifications on the phenyl ring significantly influence the biological activity of dihydropyridine derivatives. For example, substituents such as halogens or alkyl groups can enhance or diminish the compound's potency against specific biological targets .
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-methyl-2-oxo-1-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-9-7-8-14(10-5-3-2-4-6-10)12(15)11(9)13(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
DHEJSALFHRRDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















